Cas no 1324548-12-0 (N-cyclopropyl-2-phenyl-N-(thiophen-3-yl)methylbutanamide)

N-Cyclopropyl-2-phenyl-N-(thiophen-3-yl)methylbutanamide is a specialized organic compound featuring a cyclopropyl group, a phenyl ring, and a thiophene moiety within its structure. This amide derivative exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis due to its unique steric and electronic properties. The incorporation of both aromatic (phenyl) and heteroaromatic (thiophene) systems enhances its versatility in molecular design, while the cyclopropyl group may confer metabolic stability. Its well-defined structure allows for precise modifications, making it valuable for research in medicinal chemistry, particularly in the development of bioactive molecules. The compound's purity and stability under standard conditions further support its utility in synthetic applications.
N-cyclopropyl-2-phenyl-N-(thiophen-3-yl)methylbutanamide structure
1324548-12-0 structure
Product Name:N-cyclopropyl-2-phenyl-N-(thiophen-3-yl)methylbutanamide
CAS No:1324548-12-0
MF:C18H21NOS
MW:299.430443525314
CID:6147553
PubChem ID:49754256
Update Time:2025-05-26

N-cyclopropyl-2-phenyl-N-(thiophen-3-yl)methylbutanamide Chemical and Physical Properties

Names and Identifiers

    • N-cyclopropyl-2-phenyl-N-(thiophen-3-yl)methylbutanamide
    • N-cyclopropyl-2-phenyl-N-[(thiophen-3-yl)methyl]butanamide
    • 1324548-12-0
    • N-cyclopropyl-2-phenyl-N-(thiophen-3-ylmethyl)butanamide
    • F6089-7650
    • AKOS024531716
    • Inchi: 1S/C18H21NOS/c1-2-17(15-6-4-3-5-7-15)18(20)19(16-8-9-16)12-14-10-11-21-13-14/h3-7,10-11,13,16-17H,2,8-9,12H2,1H3
    • InChI Key: SAXGBSWLUMHOBR-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)CN(C(C(C1C=CC=CC=1)CC)=O)C1CC1

Computed Properties

  • Exact Mass: 299.13438547g/mol
  • Monoisotopic Mass: 299.13438547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 349
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 48.6Ų

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Additional information on N-cyclopropyl-2-phenyl-N-(thiophen-3-yl)methylbutanamide

Professional Introduction to N-cyclopropyl-2-phenyl-N-(thiophen-3-yl)methylbutanamide (CAS No: 1324548-12-0)

N-cyclopropyl-2-phenyl-N-(thiophen-3-yl)methylbutanamide, with the CAS number 1324548-12-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its complex structural framework, which includes a cyclopropyl group, a phenyl ring, and a thiophene moiety. These structural features contribute to its unique chemical properties and potential biological activities, making it a subject of intense study in drug discovery and development.

The structural composition of N-cyclopropyl-2-phenyl-N-(thiophen-3-yl)methylbutanamide is highly intriguing from a chemical perspective. The presence of the cyclopropyl group introduces rigidity to the molecule, which can influence its interactions with biological targets. Additionally, the phenyl ring and thiophene substituents are known for their ability to modulate electronic properties and enhance binding affinity. Such structural elements are often exploited in the design of bioactive molecules to achieve specific pharmacological effects.

In recent years, there has been a growing interest in the development of novel therapeutic agents that leverage the unique properties of heterocyclic compounds. Thiophene derivatives, in particular, have shown promise in various pharmacological applications due to their ability to engage with biological receptors in distinct ways compared to traditional aromatic compounds. The incorporation of a thiophene ring into the molecular structure of N-cyclopropyl-2-phenyl-N-(thiophen-3-yl)methylbutanamide may contribute to its potential as a lead compound for drug development.

The butanamide moiety in this compound is another key feature that warrants detailed consideration. Butanamides are known for their versatility in medicinal chemistry, often serving as pharmacophores in drugs targeting neurological and inflammatory disorders. The specific positioning of the butanamide group in relation to the cyclopropyl and phenyl rings likely influences the compound's overall conformation and reactivity, which are critical factors in determining its biological efficacy.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of such complex molecules with high precision. These tools have been instrumental in understanding how N-cyclopropyl-2-phenyl-N-(thiophen-3-yl)methylbutanamide might interact with biological targets at the molecular level. For instance, studies have suggested that the phenyl and thiophene rings may engage in π-stacking interactions with aromatic residues in protein targets, while the butanamide group could form hydrogen bonds with polar amino acid side chains.

The cyclopropyl group, being a small and rigid structure, may also play a crucial role in modulating these interactions. Its presence could restrict rotational freedom around certain bonds, thereby stabilizing specific conformations that are favorable for binding. Such structural constraints are often employed in drug design to enhance binding affinity and selectivity.

From a synthetic chemistry perspective, the preparation of N-cyclopropyl-2-phenyl-N-(thiophen-3-yl)methylbutanamide presents unique challenges due to its complex structure. The synthesis likely involves multi-step reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as cross-coupling reactions and transition metal catalysis, may be employed to construct the desired molecular framework efficiently.

The potential biological activity of this compound has not been extensively explored as of yet, but preliminary studies suggest that it may exhibit interesting pharmacological properties. For instance, it might demonstrate inhibitory activity against certain enzymes or receptors implicated in diseases such as cancer or neurodegenerative disorders. Further experimental validation is required to confirm these hypotheses and elucidate the mechanisms through which this compound exerts its effects.

In conclusion, N-cyclopropyl-2-phenyl-N-(thiophen-3-yl)methylbutanamide (CAS No: 1324548-12-0) represents an intriguing molecule with significant potential for pharmaceutical applications. Its unique structural features, including the cyclopropyl group, phenyl ring, and thiophene moiety, contribute to its complex chemical behavior and make it a promising candidate for further investigation. As research continues to uncover new therapeutic targets and develop innovative synthetic methodologies, compounds like this one will continue to play a vital role in advancing drug discovery efforts worldwide.

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